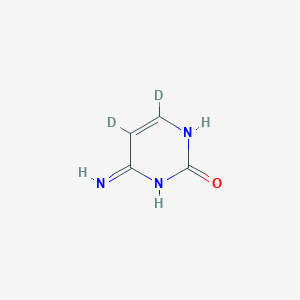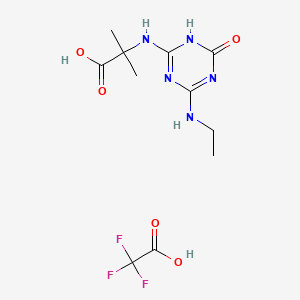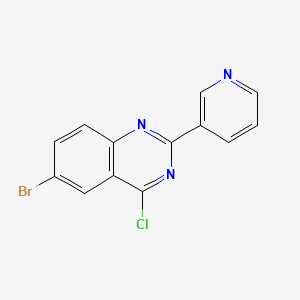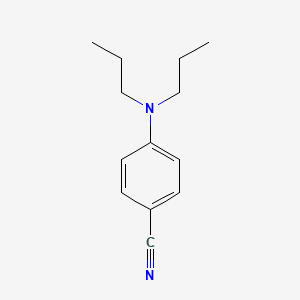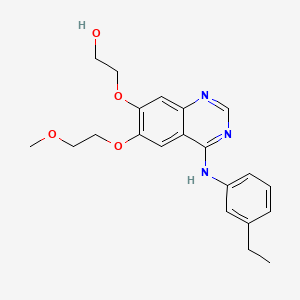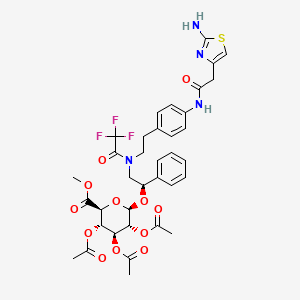
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is an intermediate compound in the synthesis of Mirabegron O-Glucuronide, a metabolite of Mirabegron. This compound has a molecular weight of 808.78 and a molecular formula of C36H39F3N4O12S. It is primarily used in the pharmaceutical industry as a building block for the synthesis of Mirabegron derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate involves multiple steps, starting from the precursor compounds. The key steps include:
Formation of the trifluoroacetamido group: This step involves the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The triacetate ester can be hydrolyzed to yield the corresponding glucuronide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include the deacetylated glucuronide, oxidized derivatives, and substituted analogs .
Applications De Recherche Scientifique
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It serves as an intermediate in the synthesis of Mirabegron derivatives, which are used to treat overactive bladder.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is primarily related to its role as an intermediate in the synthesis of Mirabegron derivatives. Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of overactive bladder .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Mirabegron O-Glucuronide: A metabolite of Mirabegron.
Other beta-3 adrenergic agonists: Compounds with similar pharmacological profiles.
Uniqueness
N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate is unique due to its specific structure, which includes the trifluoroacetamido and glucuronide moieties. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of Mirabegron derivatives.
Propriétés
Formule moléculaire |
C36H39F3N4O12S |
|---|---|
Poids moléculaire |
808.8 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(1R)-2-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-(2,2,2-trifluoroacetyl)amino]-1-phenylethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39F3N4O12S/c1-19(44)51-28-29(52-20(2)45)31(53-21(3)46)33(55-30(28)32(48)50-4)54-26(23-8-6-5-7-9-23)17-43(34(49)36(37,38)39)15-14-22-10-12-24(13-11-22)41-27(47)16-25-18-56-35(40)42-25/h5-13,18,26,28-31,33H,14-17H2,1-4H3,(H2,40,42)(H,41,47)/t26-,28-,29-,30-,31+,33+/m0/s1 |
Clé InChI |
HRNOEQMGBBJGTC-HUJUMBJWSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)C(F)(F)F)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


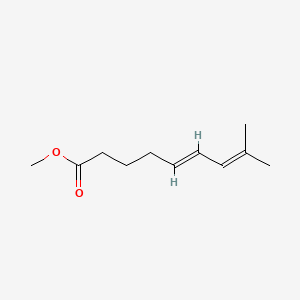
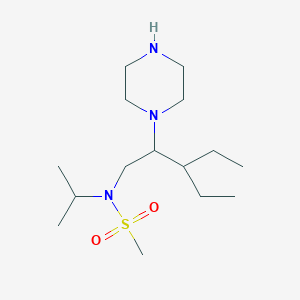
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
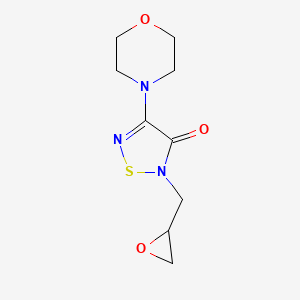

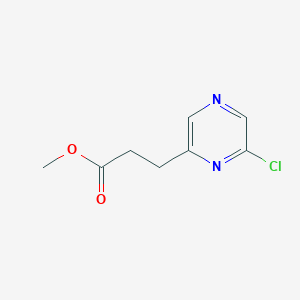
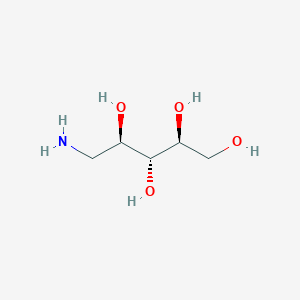
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
